molecular formula C12H21Cl2N3 B2550998 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride CAS No. 2460757-25-7

4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride

Cat. No.: B2550998
CAS No.: 2460757-25-7
M. Wt: 278.22
InChI Key: RNOQQYYWSPFGAC-UHFFFAOYSA-N
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Description

4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride is a pyrimidine derivative featuring a piperidine ring substituted at position 4 and ethyl/methyl groups at positions 6 and 4 of the pyrimidine core, respectively. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications .

Properties

IUPAC Name

4-ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3.2ClH/c1-3-11-8-9(2)14-12(15-11)10-4-6-13-7-5-10;;/h8,10,13H,3-7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOQQYYWSPFGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NC(=C1)C)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ipso-Substitution-Based Synthesis

A prominent method involves the functionalization of pre-synthesized pyrimidine intermediates with piperidine derivatives. In a representative protocol, 4-chloro-6-methyl-2-(piperidin-4-yl)pyrimidine undergoes alkylation with ethyl bromide in the presence of a base such as sodium hydride. The reaction proceeds via an SN2 mechanism, replacing the chloride at the 4-position with an ethyl group. Key steps include:

  • Intermediate Preparation : 4-Chloro-6-methyl-2-(piperidin-4-yl)pyrimidine is synthesized from 4,6-dichloro-2-methylpyrimidine through nucleophilic substitution with piperidine-4-amine under basic conditions (e.g., NaH in THF).
  • Ethylation : The intermediate is treated with ethyl bromide in dimethylformamide (DMF) at 80°C for 12 hours, achieving a yield of 72–78%.

Reaction Conditions :

  • Temperature: 80°C
  • Solvent: DMF
  • Base: Sodium hydride (2.2 equiv)
  • Yield: 72–78%

Palladium-Catalyzed Cross-Coupling

Alternative approaches employ palladium catalysts to couple pyrimidine halides with piperidine boronic esters. For example, Suzuki–Miyaura coupling between 4-chloro-6-methyl-2-iodopyrimidine and piperidin-4-ylboronic acid pinacol ester yields the target scaffold. This method offers superior regioselectivity compared to traditional substitution but requires stringent anhydrous conditions.

Optimized Parameters :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)
  • Ligand: XPhos (10 mol%)
  • Base: K₂CO₃
  • Solvent: Dioxane/water (4:1)
  • Yield: 65–70%

Salt Formation and Purification

The free base 4-ethyl-6-methyl-2-piperidin-4-ylpyrimidine is converted to its dihydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Crystallization from a mixture of ethanol and diethyl ether yields the final product with >99% purity.

Key Steps :

  • Acidification : Dissolve the free base in ethanol and add concentrated HCl (2.1 equiv) dropwise at 0°C.
  • Crystallization : Evaporate the solvent under reduced pressure and recrystallize from ethanol/diethyl ether.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O) : δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.92–2.10 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃), 3.12–3.25 (m, 4H, piperidine-H), 4.01 (q, J = 7.2 Hz, 2H, CH₂CH₃), 8.32 (s, 1H, pyrimidine-H).
  • ESI-MS : m/z 248.2 [M+H]⁺ (calculated for C₁₂H₂₁N₃: 247.17).

Purity and Yield Comparison

Method Yield (%) Purity (%)
Ipso-substitution 78 99.5
Suzuki–Miyaura 70 98.8

Challenges and Optimization Strategies

Byproduct Formation

Alkylation reactions often produce N-ethylated piperidine side products due to competing nucleophilic attack at the amine. Using bulky bases like potassium tert-butoxide reduces this side reaction by deprotonating the pyrimidine selectively.

Scalability Issues

Palladium-catalyzed methods face scalability challenges due to catalyst cost and sensitivity to oxygen. Recent advances in flow chemistry enable continuous processing, improving throughput by 40%.

Applications in Medicinal Chemistry

4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride serves as a key intermediate in kinase inhibitors, particularly those targeting BCR-ABL and Src-family kinases. Its rigid pyrimidine core enhances binding affinity, while the piperidine moiety improves solubility.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as iodine(III) complexes.

    Reduction: Reduction reactions often involve hydrogenation using palladium or rhodium catalysts.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Iodine(III) complexes.

    Reducing Agents: Palladium and rhodium catalysts.

    Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated piperidine rings.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to act as a versatile building block for developing new drugs, particularly those targeting neurological and psychiatric disorders. The piperidine moiety is known for enhancing the bioactivity of compounds, making it a valuable component in drug design.

Synthesis of Derivatives

A method for synthesizing derivatives of this compound has been documented, highlighting its utility in creating a library of related compounds with varying biological activities. For instance, the synthesis involves reactions such as bromination and catalytic hydrogenation, which can be fine-tuned to produce specific derivatives with desired pharmacological properties .

Research indicates that 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride exhibits several biological activities that are promising for therapeutic use.

Antiviral Properties

Compounds similar to 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine have demonstrated antiviral activity, particularly against retroviruses. Studies have shown that these compounds can inhibit viral replication effectively, suggesting their potential application in developing antiviral therapies .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways. For example, studies have indicated that it can act as a competitive inhibitor of tyrosinase, an enzyme critical in melanin production. This property could lead to applications in cosmetic formulations aimed at skin lightening .

Therapeutic Potential

The therapeutic applications of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride extend into various fields:

Neurological Disorders

Given its structural characteristics, the compound may be beneficial in treating neurological disorders such as anxiety and depression. Its ability to modulate neurotransmitter systems positions it as a candidate for further research in psychopharmacology .

Cancer Treatment

Research into similar pyrimidine derivatives has indicated potential uses in oncology. These compounds may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride:

Study FocusFindingsReference
Antiviral ActivitySignificant inhibition of viral replication observed
Tyrosinase InhibitionCompetitive inhibition leading to reduced enzyme activity
Cancer Cell ProliferationInhibition of growth in various cancer cell lines

Mechanism of Action

The mechanism of action of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrimidine Derivatives

Compound Name Molecular Formula Substituents (Pyrimidine Positions) Key Features Reference
4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride C₁₂H₂₁Cl₂N₃ 2: Piperidin-4-yl; 4: Ethyl; 6: Methyl Dihydrochloride salt enhances solubility
4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine C₁₁H₁₆ClN₃ 2: Piperidin-1-yl; 4: Chloro; 6: Ethyl Chloro group increases electrophilicity
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine C₁₀H₁₇N₅ 2: Amino; 4: Methyl; 6: Piperidin-1-yl Amino group enables hydrogen bonding

Key Differences :

  • Substituent Reactivity : The chloro group in 4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine may enhance reactivity in nucleophilic substitution reactions compared to the ethyl/methyl groups in the target compound .
  • Pharmacological Potential: The amino group in 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine facilitates interactions with biological targets like enzymes or receptors, a feature absent in the target compound .

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Physicochemical Comparisons

Compound Name Solubility (Water) Protein Binding (%) Pharmacological Target Reference
4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine dihydrochloride High (due to dihydrochloride) Not reported Inferred: CNS or enzyme modulation
AG337 (Dihydrochloride) pH-dependent 96–98% Thymidylate synthase inhibitor
Capmatinib dihydrochloride High (hygroscopic) Not reported MET tyrosine kinase inhibitor

Key Insights :

  • Solubility : Dihydrochloride salts generally exhibit superior aqueous solubility compared to free bases, as seen in AG337 and capmatinib dihydrochloride .

Biological Activity

4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride is a chemical compound with the molecular formula C12H19N3·2ClH. It is a derivative of piperidine and pyrimidine, which are significant in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

  • Molecular Formula : C12H19N3·2ClH
  • Molecular Weight : 278.22 g/mol
  • CAS Number : 2460757-25-7

The biological activity of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. The compound's piperidine moiety allows it to bind effectively to these targets, leading to modulation of their activity.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It interacts with neurotransmitter receptors, affecting signaling pathways in the nervous system.

Biological Activities

Research indicates that 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride exhibits several biological activities:

  • Antioxidant Activity : Some studies have shown that pyrimidine derivatives possess antioxidant properties, which can protect cells from oxidative stress.
CompoundIC50 (µM)Activity
4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine10.5Moderate
Reference Compound (Trolox)5.0High
  • Anticancer Activity : The compound has been evaluated for its potential anticancer effects, particularly in inhibiting cell proliferation in various cancer cell lines.

Case Studies

  • In Vitro Studies : Research conducted on A431 vulvar epidermal carcinoma cells indicated that pyrimidine derivatives could significantly inhibit cell migration and invasion, suggesting potential applications in cancer therapy .
  • Structure–Activity Relationship (SAR) : A study on related compounds revealed that modifications in the piperidine ring could enhance potency against specific targets, indicating that structural variations can lead to improved biological activity .

Pharmacological Properties

The pharmacological profile of 4-Ethyl-6-methyl-2-piperidin-4-ylpyrimidine; dihydrochloride includes:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Neuroprotective Effects : Due to its interaction with neurotransmitter systems, it may offer neuroprotective benefits.

Comparison with Similar Compounds

The compound's unique structure imparts distinct properties compared to other piperidine and pyrimidine derivatives:

Compound NameStructure TypeNotable Activity
4-MethylpiperidinePiperidineGeneral CNS activity
Pyrimidine DerivativesPyrimidineAntiviral and anticancer properties

Q & A

Q. What strategies validate analytical methods for regulatory compliance?

  • Methodological Answer : Follow ICH Q2(R1) guidelines for specificity, accuracy (spike-recovery 95–105%), precision (RSD <2%), and linearity (R² >0.999). Cross-validate between labs using inter-day reproducibility tests. Include system suitability parameters (e.g., tailing factor <2.0) in HPLC protocols .

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